2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-9-5-6-10(16)13(9)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWQGVZXWDSHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359541 | |
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-40-1 | |
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach is the reaction of phthalic anhydride with primary amines . Another method involves the use of imidazole derivatives and tetraynes in a hexadehydro-Diels–Alder domino reaction . Industrial production methods often focus on optimizing yields and minimizing waste, employing green and sustainable synthetic approaches .
Chemical Reactions Analysis
Condensation Reactions
The isoindole-1,3-dione core undergoes nucleophilic condensation with amines or other nucleophiles. For example, in the synthesis of related compounds, indole derivatives react with 1H-pyrrole-2,5-dione under Lewis acid catalysis (e.g., AlCl₃) to form fused bicyclic systems .
Example Reaction :
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Reagents : Lewis acid (e.g., AlCl₃), ethyl 5-fluoro-1H-indole-2-carboxylate, 1H-pyrrole-2,5-dione.
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Conditions : Elevated temperatures (e.g., 120°C).
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Outcome : Formation of a bicyclic isoindole structure via cyclocondensation .
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Cyclocondensation | Lewis acid (AlCl₃), 120°C | Bicyclic isoindole derivative |
Nucleophilic Substitution and Functional Group Transformations
The compound’s reactive sites (e.g., carbonyl groups, amine substituents) enable nucleophilic substitution and redox transformations. For instance:
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Reduction : MnO₂ oxidizes alcohols to aldehydes, while NaBH₃CN reduces double bonds to single bonds .
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Bromination : Halogenation of aromatic rings (e.g., using bromine water) introduces reactive halogen substituents, enabling further functionalization .
Example Reaction :
-
Reagents : MnO₂ (oxidation), NaBH₃CN (reduction).
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Conditions : Ambient or reflux conditions.
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Outcome : Conversion of alcohols to aldehydes or reduction of double bonds .
| Transformation Type | Reagents/Conditions | Functional Group Change | Reference |
|---|---|---|---|
| Oxidation | MnO₂ | Alcohol → Aldehyde | |
| Reduction | NaBH₃CN | Double bond → Single bond |
Lossen Rearrangement
When modified with sulfonic esters (e.g., p-toluenesulfonates), the compound undergoes Lossen rearrangement upon reaction with amines. This reaction generates substituted amides and byproducts like 3-amino-1H-pyrrole-2,5-dione .
Key Observations :
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Primary Amines : Yield rearranged amides and minor byproducts.
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Secondary Amines : Produce rearranged products and trace 3-amino-1H-pyrrole-2,5-dione.
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Tertiary Amines : Form only N-protected 3-amino-1H-pyrrole-2,5-dione due to steric hindrance .
Halogenation and Subsequent Reactions
Bromination of aromatic rings (e.g., using bromine water) introduces reactive sites for further functionalization. For example, brominated intermediates can undergo condensation with hydrazines or thiosemicarbazides to form heterocyclic derivatives .
Example Reaction :
-
Reagents : Bromine water, thiosemicarbazide.
-
Conditions : Alkaline medium, reflux.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Bromination | Bromine water, glacial acetic acid | Brominated intermediate | |
| Condensation | Thiosemicarbazide, ethanol (reflux) | Thiazolidinone derivative |
Mechanistic Insights
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Steric Effects : Bulky groups (e.g., in SN2 reactions) reduce reaction yields due to hindered nucleophilicity .
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Nucleophilic Competition : Tertiary amines in Lossen rearrangement favor deprotonation over nucleophilic attack, limiting product diversity .
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DFT Studies : Computational analysis reveals charge distribution patterns critical for reactive site identification .
Scientific Research Applications
Chemical Properties and Structure
2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione has the molecular formula and a molecular weight of 244.20300 . It has an exact mass of 244.04800, a PSA (Polar Surface Area) of 74.76000, and a LogP of 0.22240 .
Scientific Research Applications
-
Anticonvulsant Agents:
- This compound derivatives have been explored for their potential as anticonvulsant agents . A library of novel 1,3-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for anticonvulsant activity . One promising chemical, N-[morpholin-1-yl-methyl]-3-benhydryl-pyrrolidine-2,5-dione, demonstrated activity in MES (ED50= 41.0 mg/kg), scPTZ (ED50= 101.6 kg/mg), and 6Hz (ED50= 45.42 mg/kg) assays in mice .
-
Synthesis of Phthalimide Derivatives:
- This compound is used in the synthesis of phthalimide derivatives, which have applications as antimicrobial agents . For example, it is used as a key component in the synthesis of 2-({[4-(bromoacetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione, which is then used to create a series of novel 2-{[4-(substituted phenyl)amino]methyl)-1H-isoindole-1,3(2H)-dione derivatives .
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is believed to contribute to its anticonvulsant properties. The compound also interacts with various molecular targets and pathways, which are still being investigated in ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione
- Structural Differences : Replaces the pyrrolidin-2,5-dione ring with a tetrahydrofuran-2,5-dione (dioxotetrahydrofuran) group.
- Biological Activity : Shares anticonvulsant properties but exhibits distinct pharmacokinetic profiles due to altered ring strain and polarity .
- Synthetic Utility : Used in aspartic acid synthesis, similar to the target compound, but its tetrahydrofuran-derived structure may influence reactivity in cross-coupling reactions .
2-(2-Oxopropyl)isoindole-1,3-dione (Compound 3a)
- Structural Differences : Features an oxopropyl side chain instead of the dioxopyrrolidin group.
- Reactivity : Demonstrates sluggish reactivity at room temperature, yielding moderate amounts of naphthofurans and indoles. This contrasts with the target compound’s efficiency in forming stable intermediates for medicinal chemistry .
- Applications : Primarily used in synthesizing polyfunctional heteroaromatics rather than bioactive molecules .
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-Dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate
- Structural Differences: Incorporates a polyethylene glycol (PEG)-like ethoxy chain and a propanoate ester, increasing hydrophilicity.
- Applications : Functions as a crosslinker in polymer chemistry due to its extended chain, unlike the target compound’s role in medicinal synthesis .
- Physicochemical Properties : Higher molecular weight (~500 g/mol) reduces cell membrane permeability compared to the target compound (244 g/mol) .
Research Findings and Comparative Data
Table 1. Key Properties of 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione and Analogues
Key Observations:
Ring System Impact : The dioxopyrrolidin group in the target compound enhances metabolic stability compared to the dioxotetrahydrofuran analogue, which may degrade faster due to ring strain .
Side Chain Modifications : The oxopropyl group in Compound 3a reduces electrophilicity, limiting its utility in medicinal chemistry despite structural similarities .
Solubility vs. Bioactivity : The PEG-like derivative () trades bioactivity for solubility, making it suitable for materials science rather than drug design .
Biological Activity
The compound 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione , also known by its CAS number 4403-40-1, is a derivative of isoindole-1,3-dione. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer research. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.203 g/mol |
| LogP | 0.222 |
| PSA | 74.76 Ų |
The structure of this compound features a pyrrolidinyl group attached to an isoindole framework, which is known for its diverse reactivity in organic synthesis and biological systems .
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoindole derivatives, including this compound. Research conducted on various cell lines has shown that these compounds exhibit significant cytotoxic effects against cancer cells.
In Vitro Studies
In vitro assays using the A549 lung cancer cell line demonstrated that isoindole derivatives can inhibit cell viability effectively. The IC50 values for these compounds were determined using MTT assays, showing promising results in reducing cell proliferation .
In Vivo Studies
In vivo experiments further corroborated these findings. Nude mice models injected with A549 cells were treated with the compound, resulting in decreased tumor sizes and improved survival rates compared to control groups. Histopathological analyses indicated that the compound did not exhibit significant toxicity to vital organs, suggesting a favorable therapeutic index .
The proposed mechanism of action for this compound involves inhibition of specific protein kinases and phosphatases that are crucial for cancer cell proliferation and survival. This inhibition leads to disrupted signaling pathways that promote apoptosis in cancer cells .
Other Biological Activities
Besides its anticancer properties, isoindole derivatives have been investigated for their antimicrobial and antileishmanial activities. Halogenated derivatives of isoindole have shown enhanced efficacy against various microbial strains, indicating that structural modifications can significantly influence biological activity .
Study 1: Anticancer Evaluation
A study evaluating the cytotoxicity of various isoindole derivatives found that specific substitutions on the isoindole ring enhanced anticancer activity against A549 cells. The study utilized both in vitro and in vivo models to assess the therapeutic potential and safety profile of these compounds .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of isoindole derivatives. The results indicated that these compounds could serve as effective inhibitors for protein phosphatases involved in cancer progression, further supporting their role as potential therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione and its derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions between isoindoline-1,3-dione precursors and activated carbonyl derivatives. For example:
- React 2-(4-acetylphenyl)isoindoline-1,3-dione with aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) in ethanol under basic conditions (e.g., NaOH), followed by acid hydrolysis to yield derivatives .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify products using recrystallization or column chromatography.
- Adjust substituents on the aldehyde to modify the compound’s electronic or steric properties .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrrolidinone and isoindole-dione moieties) .
- NMR (¹H and ¹³C) : Confirm regiochemistry and purity. For example, aromatic protons in isoindole-dione appear as distinct multiplets (δ 7.5–8.5 ppm), while pyrrolidinone protons resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Work under a chemical fume hood to avoid inhalation of dust or vapors .
- Store in airtight containers away from ignition sources and incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How to design experiments to evaluate the bioactivity of this compound (e.g., enzyme inhibition)?
- Methodological Answer :
- In vitro assays : Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition protocols. Prepare compound dilutions in DMSO and measure IC₅₀ values via Ellman’s method .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 μM, with donepezil as a positive control .
- Statistical design : Employ randomized block designs with split plots to account for variables like solvent effects or incubation time .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .
- Complementary techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
- Replicate synthesis : Ensure reaction conditions (temperature, catalyst) are consistent to rule out byproduct formation .
Q. What strategies are effective for studying the environmental fate of this compound?
- Methodological Answer :
- Abiotic degradation : Simulate hydrolysis/photolysis under controlled pH and UV light. Monitor degradation products via LC-MS .
- Biotic transformation : Incubate with soil or microbial consortia to assess biodegradation pathways .
- Partitioning studies : Measure logP values to predict distribution in water, soil, or biota .
Q. How to optimize reaction conditions to improve yield or regioselectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (solvent polarity, temperature, catalyst loading) using factorial designs to identify optimal conditions .
- Kinetic studies : Use in situ FTIR or NMR to monitor intermediate formation and adjust reaction time .
- Green chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
